7-Bromo-4-chloro-1H-imidazo[4,5-C]pyridine
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Overview
Description
7-Bromo-4-chloro-1H-imidazo[4,5-C]pyridine is a heterocyclic compound with the molecular formula C6H3BrClN3. It is a derivative of imidazo[4,5-C]pyridine, featuring bromine and chlorine substituents at the 7th and 4th positions, respectively. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Mechanism of Action
Target of Action
Imidazo[4,5-b]pyridines, a class of compounds to which 7-bromo-4-chloro-1h-imidazo[4,5-c]pyridine belongs, have been known to interact with various biological targets, including ikk-ɛ and tbk1, which activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .
Mode of Action
Imidazo[4,5-b]pyridines are known to interact with their targets via various mechanisms, including radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis .
Biochemical Pathways
The activation of nf-kappab by ikk-ɛ and tbk1, which are known targets of imidazo[4,5-b]pyridines, suggests that this compound may influence the nf-kappab signaling pathway .
Result of Action
Compounds synthesized from 4-chloro-1h-imidazo[4,5-c]pyridine, a similar compound, have been shown to exhibit antiviral activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-chloro-1H-imidazo[4,5-C]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-1H-imidazole with 2,3-dibromopyridine under specific conditions to form the desired product . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-chloro-1H-imidazo[4,5-C]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki and Buchwald-Hartwig coupling reactions to form C-C and C-N bonds, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.
Major Products
The major products formed from these reactions include various substituted imidazo[4,5-C]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
7-Bromo-4-chloro-1H-imidazo[4,5-C]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic effects.
Biological Studies: Used in the study of enzyme inhibitors and receptor modulators.
Material Science: Employed in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1H-imidazo[4,5-C]pyridine
- 7-Bromo-1H-imidazo[4,5-C]pyridine
- Imidazo[4,5-C]pyridine derivatives with different substituents
Uniqueness
7-Bromo-4-chloro-1H-imidazo[4,5-C]pyridine is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
7-bromo-4-chloro-3H-imidazo[4,5-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-3-1-9-6(8)5-4(3)10-2-11-5/h1-2H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USTMRSIXVJVNOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=N1)Cl)NC=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401265291 |
Source
|
Record name | 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401265291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163452-79-7 |
Source
|
Record name | 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163452-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401265291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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